Propyl N-methyl carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

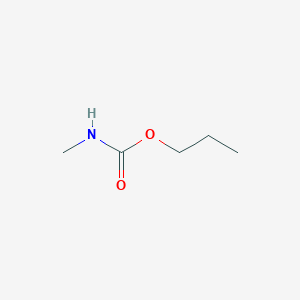

Propyl N-methyl carbamate, also known as carbamic acid, methyl, propyl ester, is an organic compound with the molecular formula C5H11NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure. This compound is of interest due to its various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl N-methyl carbamate can be synthesized through several methods. One common method involves the reaction of propyl alcohol with methyl isocyanate under controlled conditions. Another method includes the reaction of propylamine with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where propyl alcohol and methyl isocyanate are reacted under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Propyl N-methyl carbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form propyl alcohol and methylamine.

Oxidation: It can be oxidized to form corresponding carbamates with higher oxidation states.

Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: Propyl alcohol and methylamine.

Oxidation: Higher oxidation state carbamates.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Propyl N-methyl carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.

Medicine: Investigated for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its bioactive properties.

Mechanism of Action

Propyl N-methyl carbamate exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, it increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate pesticides and is crucial for its bioactivity .

Comparison with Similar Compounds

Similar Compounds

- Methyl carbamate

- Ethyl N-methyl carbamate

- Butyl N-methyl carbamate

Comparison

Propyl N-methyl carbamate is unique due to its specific alkyl chain length, which affects its physical and chemical properties. Compared to methyl carbamate and ethyl N-methyl carbamate, this compound has a longer alkyl chain, resulting in different solubility and reactivity profiles. This uniqueness makes it suitable for specific applications where other carbamates may not be as effective .

Biological Activity

Propyl N-methyl carbamate is a compound belonging to the class of N-methyl carbamate esters, which are known for their biological activity, particularly as insecticides and their effects on cholinergic systems. This article explores the biological activity of this compound, focusing on its mechanism of action, toxicity, and relevant case studies.

N-methyl carbamates, including this compound, primarily function as inhibitors of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. The reversible nature of this inhibition allows for a relatively quick recovery compared to organophosphate compounds, which form more stable complexes with AChE .

Key Mechanisms:

- Reversible Carbamylation : Carbamates cause carbamylation of the serine hydroxyl group in AChE, disrupting its ability to hydrolyze ACh.

- Neuromuscular Effects : Increased ACh levels lead to enhanced neuromuscular transmission, which can result in both therapeutic and toxicological effects depending on the dosage and exposure duration .

Toxicity Profile

The toxicity of this compound is characterized by its LD50 values and acute effects observed in various studies. Toxicity varies significantly based on the route of exposure (oral, dermal, inhalation), with oral ingestion generally presenting higher risks.

LD50 Values:

- Oral Toxicity : The oral LD50 for related carbamates can range from 5 mg/kg (high toxicity) to much higher values depending on specific structural modifications .

- Dermal Toxicity : Dermal exposure often shows lower toxicity levels compared to oral routes, indicating a significant difference in absorption rates .

Case Studies

Several studies have been conducted to evaluate the effects and risks associated with N-methyl carbamate pesticides, including this compound. Below are summaries of notable findings:

Research Findings

Recent research highlights the dual nature of this compound's biological activity—beneficial in pest control but potentially harmful due to neurotoxic effects.

Key Research Insights:

- Biochemical Stability : this compound exhibits good stability in biological systems, allowing it to penetrate cell membranes effectively which enhances its insecticidal properties .

- Therapeutic Potential : Some studies suggest that analogs of N-methyl carbamates may have potential therapeutic applications due to their ability to inhibit certain enzymes involved in disease processes .

Properties

CAS No. |

17671-76-0 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

propyl N-methylcarbamate |

InChI |

InChI=1S/C5H11NO2/c1-3-4-8-5(7)6-2/h3-4H2,1-2H3,(H,6,7) |

InChI Key |

FVDLRCDWHVEWCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.